molecular formula C29H56NO10P B12358901 PGPC-d6

PGPC-d6

Cat. No.: B12358901
M. Wt: 615.8 g/mol
InChI Key: CDZVJFRXJAUXPP-KXHOITNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

PGPC-d6 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the PGPC molecule. The synthetic route involves the deuteration of specific hydrogen atoms in the PGPC molecule, resulting in the formation of this compound. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes to achieve high purity and yield .

Chemical Reactions Analysis

PGPC-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H56NO10P

Molecular Weight

615.8 g/mol

IUPAC Name

[(2R)-2-(4-carboxy-2,2,3,3,4,4-hexadeuteriobutanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C29H56NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(33)37-24-26(40-29(34)21-18-19-27(31)32)25-39-41(35,36)38-23-22-30(2,3)4/h26H,5-25H2,1-4H3,(H-,31,32,35,36)/t26-/m1/s1/i18D2,19D2,21D2

InChI Key

CDZVJFRXJAUXPP-KXHOITNYSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O

Origin of Product

United States

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